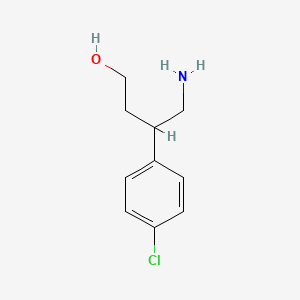

4-Amino-3-(4-chlorophenyl)butan-1-ol

Description

4-Amino-3-(4-chlorophenyl)butan-1-ol is a small organic molecule featuring an amino group, a 4-chlorophenyl substituent, and a primary alcohol moiety.

Properties

IUPAC Name |

4-amino-3-(4-chlorophenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c11-10-3-1-8(2-4-10)9(7-12)5-6-13/h1-4,9,13H,5-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVWBHLGJWNLJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)CN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-chlorophenyl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 4-chlorophenyl-2-nitropropane. Finally, the nitro group is reduced to an amino group, and the resulting compound is hydrolyzed to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-chlorophenyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Chlorophenyl-3-butanone or 4-chlorophenyl-3-butanal.

Reduction: 4-Amino-3-(4-chlorophenyl)butane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features an amino group, a hydroxyl group, and a chlorinated phenyl moiety. Its chemical structure allows for various interactions with biological systems and makes it a versatile building block in synthetic chemistry.

Organic Synthesis

4-Amino-3-(4-chlorophenyl)butan-1-ol serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique functional groups facilitate the creation of derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Biological Studies

The compound has been investigated for its interaction with various enzymes and receptors, making it valuable for studying biochemical pathways. It is particularly noted for its potential effects on neurotransmitter systems, which could have implications for treating neurological disorders such as depression and anxiety.

Medicinal Chemistry

Research into the therapeutic properties of this compound indicates its potential as a precursor in drug development. Its ability to modulate neurotransmitter activity positions it as a candidate for further exploration in pharmacological studies aimed at developing new treatments for mental health conditions.

Case Studies and Research Findings

Several studies have highlighted the biological activity and safety profile of this compound:

Neurotoxicity Assessment

A study examining related compounds found that structural modifications significantly influenced cytotoxicity profiles. This suggests that this compound may exhibit specific toxicological characteristics depending on dosage and exposure conditions.

In Vitro Studies

In vitro experiments demonstrated that the compound could induce cytotoxic effects in mammalian cell lines at elevated concentrations. The observed cytotoxicity was linked to oxidative stress mechanisms, emphasizing the need for comprehensive safety evaluations in future studies.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-(4-Chlorophenyl)butan-2-one | Ketone form of the compound | Lacks amino group; used as an intermediate |

| 1-Amino-2-(4-chlorophenyl)butan-2-ol | Hydrochloride salt form | Contains both amino and hydroxyl groups; versatile in drug synthesis |

| 4-(4-Chlorophenyl)butanoic acid | Oxidized derivative | Carboxylic acid functionality; useful in organic synthesis |

| 4-(4-Chlorophenyl)butan-2-amine | Amine derivative | Lacks hydroxyl group; applicable in different biological contexts |

This table illustrates how the presence of functional groups influences the biological activity and potential applications of these compounds.

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-chlorophenyl)butan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on functional group variations, solubility, crystal packing, and biological relevance:

Baclofen (4-Amino-3-(4-chlorophenyl)butanoic acid)

- Molecular Formula: C₁₀H₁₂ClNO₂ .

- Key Differences : Replaces the alcohol group with a carboxylic acid.

- Solubility: Slightly soluble in water, very slightly soluble in methanol .

- Biological Role : GABA receptor agonist used clinically for spasticity .

- Structural Impact : The carboxylic acid enhances hydrogen-bonding capacity, increasing crystallinity and reducing lipophilicity compared to the alcohol derivative.

4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

- Molecular Formula : C₈H₇ClN₄S .

- Key Differences : Incorporates a triazole-thione ring system.

- Crystal Packing : Stabilized by N–H⋯N, N–H⋯S hydrogen bonds and π-π interactions (centroid distances: 3.681–3.701 Å) .

- Synthesis : Derived from β-4-chlorophenyldithiocarbazinate and hydrazine hydrate .

- Applications: Potential use in coordination chemistry due to sulfur and nitrogen donor sites.

4-(4-Chlorophenyl)sulfanylbutan-1-ol

- Molecular Formula : C₁₀H₁₃ClOS .

- Key Differences: Sulfanyl (S–) group replaces the amino moiety.

- Reactivity : The sulfanyl group acts as a better leaving group, enabling nucleophilic substitution reactions.

- Solubility: Likely lower water solubility than the amino-alcohol due to reduced polarity.

4-[(4-Methylphenyl)amino]butan-1-ol

- Molecular Formula: C₁₁H₁₇NO .

- Key Differences : 4-Methylphenyl substituent instead of 4-chlorophenyl.

- Electronic Effects : The methyl group is electron-donating, contrasting the electron-withdrawing chlorine, altering aromatic ring reactivity and intermolecular interactions.

Data Table: Comparative Analysis

*Predicted based on functional group polarity.

Key Research Findings

Solubility Trends: Alcohol derivatives (e.g., this compound) generally exhibit higher water solubility than carboxylic acid analogs (e.g., Baclofen) due to reduced hydrogen-bonding networks, though steric effects from the chlorophenyl group may limit this .

Crystal Engineering : Triazole-thione derivatives demonstrate robust hydrogen-bonding motifs (e.g., R₂²(8) and R₂²(10) graph-set motifs), enabling tailored solid-state architectures .

Biological Implications : Substitution of chlorine with methyl in aromatic rings modulates electron density, impacting receptor binding and metabolic stability .

Biological Activity

4-Amino-3-(4-chlorophenyl)butan-1-ol, also known as a derivative of phenylbutanol, has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group and a chlorophenyl substituent, which may contribute to its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H12ClN

- Molecular Weight : 185.66 g/mol

- CAS Number : 255050-52-3

Synthesis

The synthesis of this compound typically involves the alkylation of phenylalanine derivatives or the reduction of corresponding ketones. The following general reaction scheme can be applied:

- Starting Materials : 4-Chlorobenzaldehyde and appropriate amines.

- Reagents : Reducing agents such as sodium borohydride or lithium aluminum hydride.

- Conditions : Reactions are often carried out under reflux conditions in solvents like ethanol or methanol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.030 mg/mL |

These results indicate that the compound possesses significant antibacterial activity, potentially making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that:

- Inhibition of Cell Wall Synthesis : The compound may interfere with bacterial cell wall synthesis.

- Disruption of Membrane Integrity : It could disrupt the integrity of bacterial membranes, leading to cell lysis.

- Interference with Metabolic Pathways : The amino group may interact with various metabolic enzymes, inhibiting their activity.

Study on Antibiofilm Activity

A study conducted on the antibiofilm activity of this compound demonstrated its ability to inhibit biofilm formation in Pseudomonas aeruginosa. The compound reduced biofilm formation by approximately 40% at a concentration of 50 µM . This suggests that it may be useful in treating infections associated with biofilms.

Clinical Implications

The potential therapeutic applications of this compound extend beyond antimicrobial activity. Preliminary research indicates that it may possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.